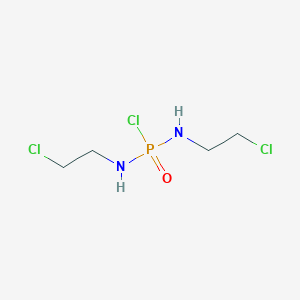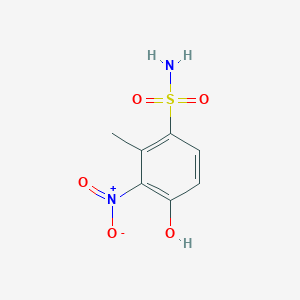
N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of phosphoramide mustard and is recognized for its potent alkylating properties, making it a valuable compound in the field of medicinal chemistry, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride typically involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as toluene . The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride include bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the chloroethyl groups can be replaced by other nucleophiles, leading to the formation of substituted phosphorodiamidic compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is a key component in the development of chemotherapeutic drugs, particularly for cancer treatment.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride involves its ability to form cross-linked DNA adducts. This process hinders DNA strand separation during replication, leading to DNA damage and cell death. The compound specifically targets rapidly dividing cells, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in the DNA repair pathways.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride is similar to other alkylating agents such as nitrogen mustards. it is unique in its specific structure and reactivity:
Phosphoramide Mustard: Another alkylating agent with similar properties but different molecular structure.
Cyclophosphamide: A widely used chemotherapeutic agent that metabolizes into active compounds, including phosphoramide mustard.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[chloro-(2-chloroethylamino)phosphoryl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl3N2OP/c5-1-3-8-11(7,10)9-4-2-6/h1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIYVPTNZGGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775226 |
Source


|
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184532-58-9 |
Source


|
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![N-methyl-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B12278101.png)









![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)

![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)
